Black PN
Overview
Description
Synthesis Analysis
- Synthesis of Black Phosphorus : BP is typically synthesized from red phosphorus under certain conditions. A study by (Shriber et al., 2018) using density functional theory calculations explored the formation of BP from P4 building blocks. The research indicated that, in the absence of external factors like pressure or catalysts, red phosphorus is favored in the initial synthesis steps, even though BP is more stable.
- Mechanisms and Innovations in BP Synthesis : (Wang et al., 2019) discussed the growth mechanism of BP crystals, proposing that Sn24P19.3I8 is active in BP growth, following a polymerization-like process.
Molecular Structure Analysis
- Molecular and Electronic Structure : The unique electronic band structures of BP, as well as its anisotropic crystalline structures, were explored by (Ribeiro et al., 2018). The study provided insights into the symmetries of Raman-active modes in BP through group theory.
- Pseudo-Jahn-Teller Distortion in BP : (Chowdhury et al., 2016) discussed the stabilization of BP as a layered material, focusing on its structural features and chemical reactivity.
Chemical Reactions and Properties
- Chemical Stability and Passivation : The passivation and functionalization of BP were investigated by (Liu et al., 2018), who reported covalent azide functionalization of BP nanosheets, leading to enhanced ambient stability.
- Photocatalytic Properties : The photocatalytic hydrogen production rate and potential applications of BP in solar energy conversion were highlighted in a study by (Wang et al., 2021).
Physical Properties Analysis
- Mechanical Anisotropy in BP : The determination of crystal orientation and mechanical anisotropy in BP was studied by (Wang et al., 2016), revealing the Young's moduli of multilayer BP to be different in the zigzag and armchair directions.
- Optical Properties and Applications : The optical properties and potential applications of BP in devices like polarizers and photodetectors were analyzed by (Liu et al., 2019), emphasizing its polarization-dependent absorption characteristics.
Scientific Research Applications
Cancer Therapy and Imaging : BPNs, particularly when modified with materials like PEG, demonstrate effectiveness in converting near-infrared light into heat, showing potential for photoacoustic imaging and photothermal therapy in cancer treatment (Sun et al., 2016). Additionally, they have been used for targeted chemo, gene, and photothermal therapy against multidrug-resistant cancer (Zeng et al., 2018).
Nanomedicine and Biomedical Applications : Their contribution in drug delivery, cancer treatment, bioimaging, and tissue engineering is significant (Hu et al., 2019). They have also been explored for theranostic nanomedicine, biosensing, and wound healing applications (Qian et al., 2017).
Electronic and Photocatalytic Applications : BPNs are utilized in creating heterojunctions for p-n diodes and BP-gated junction field-effect transistors (Jeon et al., 2016), and as metal-free photocatalysts for hydrogen evolution (Tian et al., 2018).
Energy and Environmental Applications : They have shown potential in solar-to-chemical energy conversion, including water splitting and pollutant removal (Lei et al., 2021), and in creating high-performance lithium-ion batteries (Chen et al., 2016).
Lubrication and Material Reinforcement : BPNs are also being explored as lubrication additives and fillers in self-lubricating composite materials (Wang et al., 2018), enhancing properties like strength, toughness, and modulus in composites (Ni et al., 2018).
Toxicity Concerns : While BPNs have a wide range of applications, their toxicity effects, particularly in biomedical contexts, require further investigation (Tan et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O14S4.4Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;;;;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMAPXRGRVJYJY-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17N5Na4O14S4 | |
Record name | BRILLIANT BLACK BN, BLACK PN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Black powder or granules | |
Record name | BRILLIANT BLACK BN, BLACK PN | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Product Name |
Black PN | |
CAS RN |
2519-30-4 | |
Record name | Brilliant Black 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasodium 1-acetamido-2-hydroxy-3-(4-((4-sulphonatophenylazo)-7-sulphonato-1-naphthylazo))naphthalene-4,6-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRILLIANT BLACK 1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WPR32U0CP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.